

Application Notes and Protocols: PF-04691502 for High-Throughput Screening

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Compound of Interest

Compound Name: PF-04781340

Cat. No.: B12388657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04691502 is a potent and selective, ATP-competitive oral inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[8][9] PF-04691502 was discovered through high-throughput screening and structure-based drug design.[1] By targeting both PI3K and mTOR, PF-04691502 offers a comprehensive blockade of this critical signaling axis. These characteristics make PF-04691502 a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer agents and for studying the intricacies of the PI3K/mTOR pathway.

Mechanism of Action

PF-04691502 acts as a dual inhibitor, targeting the kinase activity of both PI3K and mTOR.[3][5] PI3K is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] Once activated, AKT modulates a variety of substrates that promote cell survival and proliferation.

mTOR is a serine/threonine kinase that functions within two distinct complexes, mTORC1 and mTORC2.[8] mTORC1, a downstream effector of AKT, controls protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). [8] mTORC2 is involved in the full activation of AKT by phosphorylating it at the Ser473 residue. [7][8] PF-04691502's inhibition of both PI3K and mTOR leads to a robust suppression of this entire signaling cascade.

Data Presentation

Biochemical Activity of PF-04691502

Target	Ki (nM)	Assay Type
PI3K α	1.8	Biochemical Kinase Assay
PI3K β	2.1	Biochemical Kinase Assay
PI3K δ	1.6	Biochemical Kinase Assay
PI3K γ	1.9	Biochemical Kinase Assay
mTOR	16	Biochemical Kinase Assay

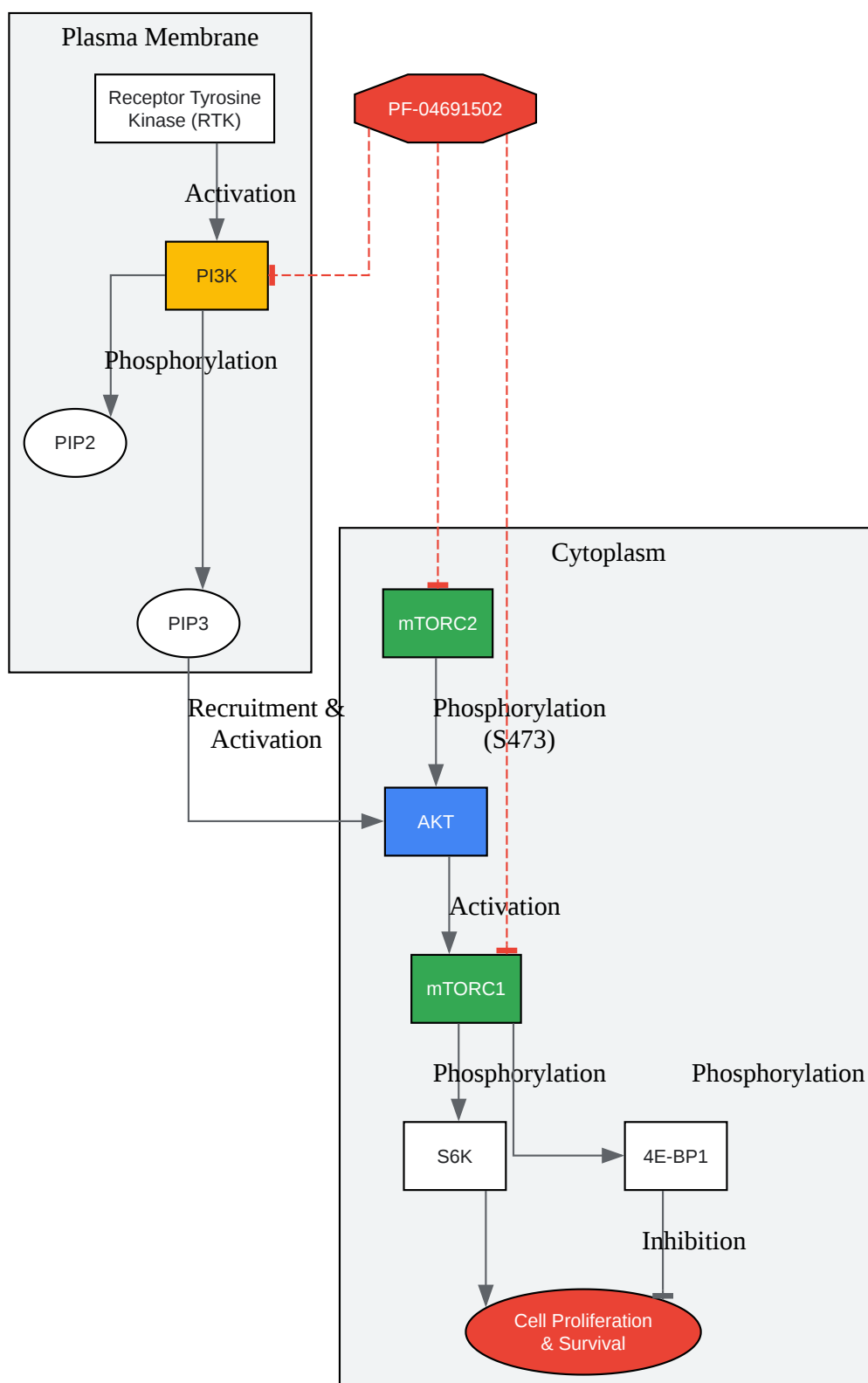
Data sourced from MedChemExpress product datasheet.[4]

Cellular Activity of PF-04691502

Cell Line	Cancer Type	Key Mutation(s)	IC50 (nM) - Proliferation	IC50 (nM) - p-AKT (S473)	IC50 (nM) - p-AKT (T308)
BT20	Breast	PIK3CA (P539R, H1047R)	313	3.8 - 20	7.5 - 47
SKOV3	Ovarian	PIK3CA (H1047R)	188	3.8 - 20	7.5 - 47
U87MG	Glioblastoma	PTEN null	179	3.8 - 20	7.5 - 47

Data compiled from AACR Journals and PubMed publications.[1][5]

Signaling Pathway



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04691502.

Experimental Protocols

Protocol 1: Cell Proliferation Assay for High-Throughput Screening

This protocol outlines a method to assess the anti-proliferative effects of PF-04691502 in a high-throughput format using a 96-well or 384-well plate format.

Materials:

- Cancer cell lines (e.g., U87MG, SKOV3, BT20)
- Complete growth medium (specific to cell line)
- PF-04691502 stock solution (10 mM in DMSO)
- 96-well or 384-well clear-bottom, black-walled tissue culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Multichannel pipette or automated liquid handler
- Plate reader capable of luminescence detection

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000 cells/well or a 384-well plate at 1,000-2,000 cells/well in 100 µL of complete growth medium.
 - Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:

- Prepare a serial dilution of PF-04691502 in complete growth medium. A typical concentration range would be from 1 nM to 10 μ M.
- Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Remove the medium from the wells and add 100 μ L of the medium containing the various concentrations of PF-04691502 or vehicle control.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - Equilibrate the plates and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 μ L for a 96-well plate).
 - Mix the contents by orbital shaking for 2 minutes.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (100% viability).
 - Plot the normalized data against the log of the compound concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to evaluate the effect of PF-04691502 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

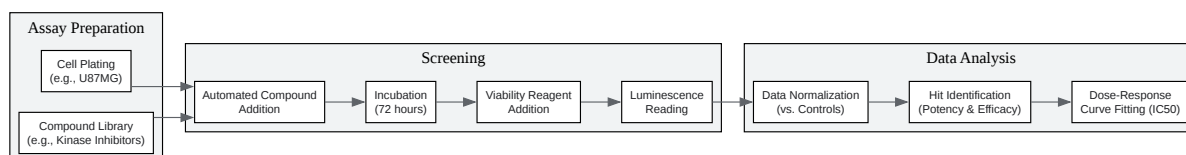
- Cancer cell lines
- Complete growth medium
- PF-04691502 stock solution (10 mM in DMSO)
- 6-well tissue culture plates
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-AKT (total), anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein (total), and a loading control (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of PF-04691502 (e.g., 10, 100, 500 nM) for 3 hours.^[1] Include a vehicle control.

- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse cells with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection and Analysis:
 - Apply the ECL substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

High-Throughput Screening Workflow



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Caption: A generalized workflow for a high-throughput cell proliferation screen.

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